molecular formula C18H16ClN3O2S B6537055 N-(2-chlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide CAS No. 1021259-87-9

N-(2-chlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6537055
CAS No.: 1021259-87-9
M. Wt: 373.9 g/mol
InChI Key: NWIPTKIHPODQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic organic compound with the molecular formula C18H16ClN3O2S and a molecular weight of 373.9 g/mol . Its structure integrates a pyridazinone core linked to a 2-chlorophenylacetamide group via a butanamide chain, and is substituted with a thiophen-2-yl group . This molecular architecture combines two pharmacologically significant motifs: the pyridazinone and the N-arylacetamide. Pyridazinone derivatives are a well-studied class of compounds reported to possess a broad spectrum of biological activities, including antioxidant, antibacterial, antifungal, and anticancer properties, as well as analgesic and anti-inflammatory effects . Similarly, N-arylacetamide derivatives are recognized as important intermediates in organic chemistry with a wide spectrum of potential activities . The specific combination of these features in this molecule makes it a compound of significant interest for foundational research and lead optimization in medicinal chemistry. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. The structure suggests potential for further exploration in various pharmacological domains, though its specific mechanism of action and full biological profile require further investigation. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c19-13-5-1-2-6-14(13)20-17(23)8-3-11-22-18(24)10-9-15(21-22)16-7-4-12-25-16/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIPTKIHPODQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound is compared to three analogues with modifications in the aryl substituent, linker length, or pyridazinone substituents. Key differences in structure, physicochemical properties, and hypothetical pharmacological implications are summarized below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Pyridazinone Aryl Group Linker Length Key Features
Target Compound: N-(2-chlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide C₁₈H₁₅ClN₃O₂S ~388.85 Thiophen-2-yl 2-Chlorophenyl Butanamide Ortho-chloro substituent; thiophene enhances π-π interactions
N-(3-fluoro-4-methylphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide () C₁₉H₁₇FN₃O₂S ~393.88 Thiophen-2-yl 3-Fluoro-4-methylphenyl Butanamide Fluoro and methyl groups alter electronic and steric profiles
2-(4-methylphenyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide () C₁₉H₁₉N₃O₂S 353.40 Thiophen-2-yl 4-Methylphenyl Ethyl Shorter linker reduces flexibility; para-methyl enhances lipophilicity
N-([1,1'-biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide () C₂₆H₂₂ClN₃O₂ ~452.93 4-Chlorophenyl Biphenyl-2-yl Butanamide Bulky biphenyl group; para-chloro on pyridazinone alters electronic effects

Detailed Analysis of Structural Modifications

Aryl Substituent Modifications
  • Target Compound vs. : The 2-chlorophenyl group (target) is replaced with a 3-fluoro-4-methylphenyl group in .
  • Target Compound vs. : The biphenyl-2-yl group () increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility. The 4-chlorophenyl substituent on the pyridazinone (vs.
Linker Length Variations
  • Target Compound vs. :
    The butanamide linker (target) provides greater conformational flexibility than the ethyl chain in . This flexibility may enhance binding to deeper protein pockets, whereas the shorter linker in could restrict orientation, reducing entropy penalties during binding .
Pyridazinone Substituent Effects
  • Thiophen-2-yl (Target) vs. 4-Chlorophenyl () :
    The thiophene ring (target) introduces sulfur-based hydrogen-bonding and π-π stacking capabilities, which are absent in the 4-chlorophenyl-substituted analogue (). The latter’s chloro group may enhance electronic withdrawal but lacks sulfur’s polarizability .

Hypothetical Pharmacological Implications

  • Target Compound : The ortho-chloro substituent may hinder metabolism (due to steric protection) while the thiophene enhances target engagement via π-interactions.
  • : The 3-fluoro-4-methylphenyl group could improve metabolic stability but reduce affinity for hydrophobic binding pockets.
  • : The shorter linker may limit target compatibility but improve solubility due to reduced lipophilicity.
  • : The biphenyl group may enhance bioavailability but increase toxicity risks due to prolonged half-life.

Limitations

Preparation Methods

Synthesis of 3-(Thiophen-2-Yl)-1,6-Dihydropyridazin-6-One

The dihydropyridazinone ring is typically constructed via cyclocondensation of thiophene-2-carbohydrazide with α,β-unsaturated ketones. For example, reacting thiophene-2-carbohydrazide with maleic anhydride in refluxing acetic acid yields the intermediate hydrazone, which undergoes thermal cyclization at 120°C to form the dihydropyridazinone scaffold. Alternative methods employ Knoevenagel adducts derived from thiophene-2-carbaldehyde and active methylene compounds, followed by hydrazine trapping.

Preparation of 4-Bromobutanoyl Chloride

The butanamide side chain originates from 4-bromobutanoyl chloride, synthesized by treating 4-bromobutyric acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds quantitatively at 60°C, with excess SOCl₂ removed via distillation.

N-(2-Chlorophenyl)butanamide Formation

Coupling 4-bromobutanoyl chloride with 2-chloroaniline in dichloromethane (DCM) using triethylamine (TEA) as a base yields N-(2-chlorophenyl)butanamide. Reaction completion is confirmed by thin-layer chromatography (TLC), with purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Coupling Strategies for Fragment Assembly

The final step involves linking the dihydropyridazinone core to the butanamide side chain. Two predominant methods are documented: nucleophilic substitution and transition-metal-catalyzed cross-coupling.

Nucleophilic Alkylation

Treating 3-(thiophen-2-yl)-1,6-dihydropyridazin-6-one with N-(2-chlorophenyl)-4-bromobutanamide in dimethylformamide (DMF) at 80°C in the presence of potassium carbonate (K₂CO₃) facilitates alkylation. The reaction achieves 68% yield after 12 hours, with residual starting materials removed via recrystallization from ethanol/water (1:1).

Palladium-Catalyzed Buchwald-Hartwig Amination

Alternative protocols employ Pd(OAc)₂/Xantphos catalysts to couple 4-aminobutanamide derivatives with brominated dihydropyridazinones. This method, conducted in tert-butanol at 100°C, achieves higher regioselectivity (82% yield) but requires rigorous exclusion of oxygen and moisture.

Optimization of Reaction Conditions

Solvent and Base Selection

Cyclization and coupling efficiencies are highly solvent-dependent. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) enhance reaction rates due to improved solubility of intermediates. Conversely, toluene and xylene necessitate higher temperatures (120–130°C) but reduce side reactions. Base selection also impacts yields: inorganic bases (K₂CO₃, NaHCO₃) favor alkylation, while organic bases (TEA, diisopropylethylamine) improve amidation kinetics.

Table 1: Solvent and Base Effects on Coupling Yield

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃8068
TolueneTEA12055
NMPNaHCO₃10073

Temperature and Reaction Time

Prolonged heating (>24 hours) at moderate temperatures (80–100°C) maximizes conversion without degradation. Elevated temperatures (>120°C) accelerate side reactions, such as Hofmann elimination, reducing overall yields.

Purification and Analytical Characterization

Recrystallization

Crude product is purified via sequential recrystallization from ethanol/water mixtures, achieving >95% purity. Slow cooling (0.5°C/min) promotes crystal formation, minimizing occluded impurities.

Chromatographic Techniques

Silica gel chromatography with gradient elution (hexane to ethyl acetate) resolves regioisomers. High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water mobile phases further validates purity (>99%).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 4.4 Hz, 1H, thiophene-H), 7.42–7.38 (m, 2H, Ar-H), 6.95 (s, 1H, NH), 4.21 (t, J = 6.8 Hz, 2H, CH₂), 2.55–2.48 (m, 2H, CH₂).

  • IR (KBr): 1670 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Scale-Up and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and reduce reaction times. Solvent recovery systems (e.g., wiped-film evaporators) minimize waste, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving coupling of the thiophene-pyridazinone core with the chlorophenyl-butanamide moiety. Key steps include:

  • Nucleophilic substitution for introducing the thiophen-2-yl group (controlled pH and temperature, e.g., 60–80°C in DMF or dichloromethane) .
  • Amide bond formation using coupling agents like EDC/HOBt under inert atmosphere .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility, while reflux conditions enhance reaction efficiency .
    • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry of reagents (e.g., 1.2–1.5 equivalents of activating agents) to minimize side products .

Q. Which analytical techniques are critical for validating the purity and structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., thiophene protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
    • Advanced Methods : X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

  • Protocol :

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C indicates thermal stability) .
  • Forced Degradation Studies : Expose to light (ICH Q1B), humidity (40–75% RH), and acidic/basic conditions (pH 3–10) to identify degradation pathways .
  • Long-Term Storage : Store at –20°C under argon, with desiccants to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved during structural elucidation?

  • Approach :

  • DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (software: Gaussian, ORCA) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • Crystallography : If single crystals are obtained, compare experimental bond lengths/angles with computational models .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound in biological assays?

  • Methodology :

  • Analog Synthesis : Modify the thiophene (e.g., 3-thienyl vs. 2-thienyl), pyridazinone (6-oxo vs. 6-thioxo), or chlorophenyl groups .
  • Biological Profiling : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability assays (e.g., IC₅₀ determination in cancer lines) .
  • Computational Docking : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., ATP-binding pockets) .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Troubleshooting :

  • Activating Agents : Replace EDC with DCC or use uronium salts (HATU) for sterically hindered amide formations .
  • Solvent Screening : Test less polar solvents (e.g., THF) to reduce byproduct formation .
  • Microwave-Assisted Synthesis : Apply controlled microwave heating (50–100 W) to accelerate reaction kinetics .

Q. What computational tools are recommended for predicting the photophysical or electronic properties of this compound?

  • Tools and Workflow :

  • TD-DFT : Predict UV-Vis absorption spectra (e.g., λₘₐₐ for fluorescence studies) using Gaussian with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments (software: GROMACS) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions for crystal packing predictions .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo bioactivity data be investigated?

  • Systematic Approach :

  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assays) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
  • Pharmacokinetic Modeling : Compartmental modeling (e.g., NONMEM) to correlate exposure levels with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.